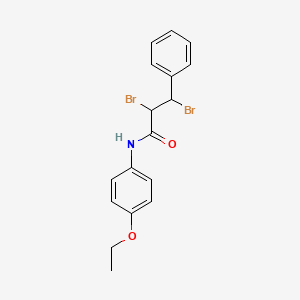

2,3-dibromo-N-(4-ethoxyphenyl)-3-phenylpropanamide

Beschreibung

2,3-Dibromo-N-(4-ethoxyphenyl)-3-phenylpropanamide is a brominated propanamide derivative featuring a 4-ethoxyphenyl group attached to the amide nitrogen and a phenyl substituent at the 3-position.

Eigenschaften

CAS-Nummer |

4068-52-4 |

|---|---|

Molekularformel |

C17H17Br2NO2 |

Molekulargewicht |

427.1 g/mol |

IUPAC-Name |

2,3-dibromo-N-(4-ethoxyphenyl)-3-phenylpropanamide |

InChI |

InChI=1S/C17H17Br2NO2/c1-2-22-14-10-8-13(9-11-14)20-17(21)16(19)15(18)12-6-4-3-5-7-12/h3-11,15-16H,2H2,1H3,(H,20,21) |

InChI-Schlüssel |

XRWUSUOKYGNNCY-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(C(C2=CC=CC=C2)Br)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,3-Dibrom-N-(4-Ethoxyphenyl)-3-phenylpropanamid umfasst in der Regel die folgenden Schritte:

Bromierung: Das Ausgangsmaterial, 3-Phenylpropanamid, wird unter Verwendung von Brom (Br₂) in Gegenwart eines geeigneten Lösungsmittels wie Essigsäure oder Tetrachlorkohlenstoff bromiert. Dieser Schritt führt zur Einführung von Bromatomen an den Positionen 2 und 3 der Propanamidkette.

Amidierung: Der dibromierte Zwischenstoff wird dann in Gegenwart eines Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid (DCC) mit 4-Ethoxyanilin umgesetzt, um das Endprodukt 2,3-Dibrom-N-(4-Ethoxyphenyl)-3-phenylpropanamid zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für den großtechnischen Betrieb optimiert sind. Dazu gehört die Verwendung von Durchflussreaktoren für die Bromierungs- und Amidierungsschritte, um höhere Ausbeuten und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

2,3-Dibrom-N-(4-Ethoxyphenyl)-3-phenylpropanamid kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Bromatome können durch Nukleophile wie Amine oder Thiole substituiert werden.

Reduktionsreaktionen: Die Verbindung kann reduziert werden, um die Bromatome zu entfernen und ein debromiertes Produkt zu erhalten.

Oxidationsreaktionen: Die Ethoxyphenylgruppe kann oxidiert werden, um entsprechende Phenolderivate zu bilden.

Häufige Reagenzien und Bedingungen

Substitution: Nukleophile wie Natriumazid (NaN₃) oder Kaliumthiocyanat (KSCN) in polaren Lösungsmitteln.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder katalytische Hydrierung.

Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃).

Hauptprodukte

Substitution: Produkte mit Nukleophilen, die die Bromatome ersetzen.

Reduktion: Debromierte 3-Phenylpropanamidderivate.

Oxidation: Phenolderivate der Ethoxyphenylgruppe.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2,3-Dibrom-N-(4-Ethoxyphenyl)-3-phenylpropanamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Bromatome und die Ethoxyphenylgruppe spielen eine entscheidende Rolle bei der Bindung an die aktiven Zentren von Enzymen oder Rezeptoren und modulieren deren Aktivität. Diese Verbindung kann je nach Anwendungskontext Signalwege hemmen oder aktivieren, die an Entzündungen, Zellproliferation oder Apoptose beteiligt sind.

Wirkmechanismus

The mechanism of action of 2,3-dibromo-N-(4-ethoxyphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The bromine atoms and the ethoxyphenyl group play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. This compound may inhibit or activate pathways involved in inflammation, cell proliferation, or apoptosis, depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Halogenation Effects: Bromo vs. Chloro Substituents

The target compound’s 2,3-dibromo groups contrast with the single chloro substituent in 3-chloro-N-phenyl-phthalimide (). Bromine’s higher atomic weight and polarizability may enhance lipophilicity and alter reactivity (e.g., favoring nucleophilic substitution over elimination compared to chlorine).

Backbone and Functional Group Variations

- Amide vs. Imide vs. Ether: The propanamide backbone in the target compound and (E)-2-(hydroxyimino)-3-phenylpropanamide () supports hydrogen bonding, likely increasing melting points and aqueous solubility compared to Etofenprox’s ether backbone (). Etofenprox’s ether linkages () contribute to its volatility and insecticidal activity, whereas the target’s amide group may reduce volatility, enhancing environmental persistence .

Substituent Effects: Ethoxy vs. Phenyl Groups

This substituent is shared with Etofenprox (), where it contributes to insecticidal activity by mimicking natural pyrethrins .

Table 2: Inferred Physicochemical Properties

| Property | 2,3-Dibromo-N-(4-ethoxyphenyl)-3-phenylpropanamide | 3-Chloro-N-phenyl-phthalimide | Etofenprox |

|---|---|---|---|

| Molecular Weight | ~450 (estimated) | ~257 (calculated) | 376.49 |

| Key Solubility | Moderate in organic solvents (amide + bromine) | Low (rigid imide structure) | Low (ether) |

| Reactivity | Electrophilic bromine sites | Chlorine substitution | Ether cleavage |

- Synthesis Challenges: The dibromo configuration may require controlled bromination conditions to avoid over-substitution, contrasting with the straightforward chlorination in ’s phthalimide synthesis .

Research Findings and Hypotheses

- Spectroscopic Analysis : utilized NMR and HMBC to resolve oxime tautomerism ; similar methods could clarify the target compound’s conformation and bromine positioning.

- Biological Activity : The ethoxyphenyl group’s presence in both the target compound and Etofenprox () suggests possible agrochemical applications, though the amide backbone might shift the mode of action from neuronal targeting (pyrethroids) to enzyme inhibition .

- Material Science Potential: The bromine atoms could serve as flame-retardant moieties in polymers, analogous to halogenated phthalimides in .

Biologische Aktivität

2,3-Dibromo-N-(4-ethoxyphenyl)-3-phenylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the bromination of a suitable precursor followed by the introduction of the ethoxy and phenyl groups. The synthetic pathway can be summarized as follows:

- Bromination : The precursor compound is treated with bromine in a suitable solvent to introduce bromine atoms at the 2 and 3 positions.

- Substitution : The brominated compound undergoes nucleophilic substitution with 4-ethoxyaniline to form the amide linkage.

- Purification : The final product is purified using recrystallization or chromatography techniques.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives with bromine substitutions have shown enhanced efficacy against various bacterial strains due to their ability to disrupt microbial cell membranes.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways. Specifically, its interaction with proteins involved in cell cycle regulation and apoptosis has been observed.

The biological activity of this compound can be attributed to several factors:

- Molecular Interactions : The presence of bromine atoms increases the compound's reactivity and binding affinity to biological targets.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Protein–Protein Interactions (PPIs) : The compound has been shown to disrupt PPIs that are critical for tumor growth.

Research Findings

Several studies have evaluated the biological activity of similar compounds, providing insights into their potential therapeutic applications:

Case Studies

A notable case study involved the evaluation of a series of brominated compounds for their anticancer properties. In vitro assays demonstrated that certain derivatives exhibited superior cytotoxicity against various cancer cell lines compared to standard chemotherapeutics like 5-fluorouracil.

-

Case Study on Anticancer Activity :

- Objective : To assess the cytotoxic effects of brominated derivatives.

- Methodology : MTT assays were performed on a panel of human cancer cell lines.

- Results : Compounds showed significant growth inhibition, particularly in AGS and HeLa cells.

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion method was utilized.

- Results : The compound exhibited notable antibacterial activity, suggesting its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.